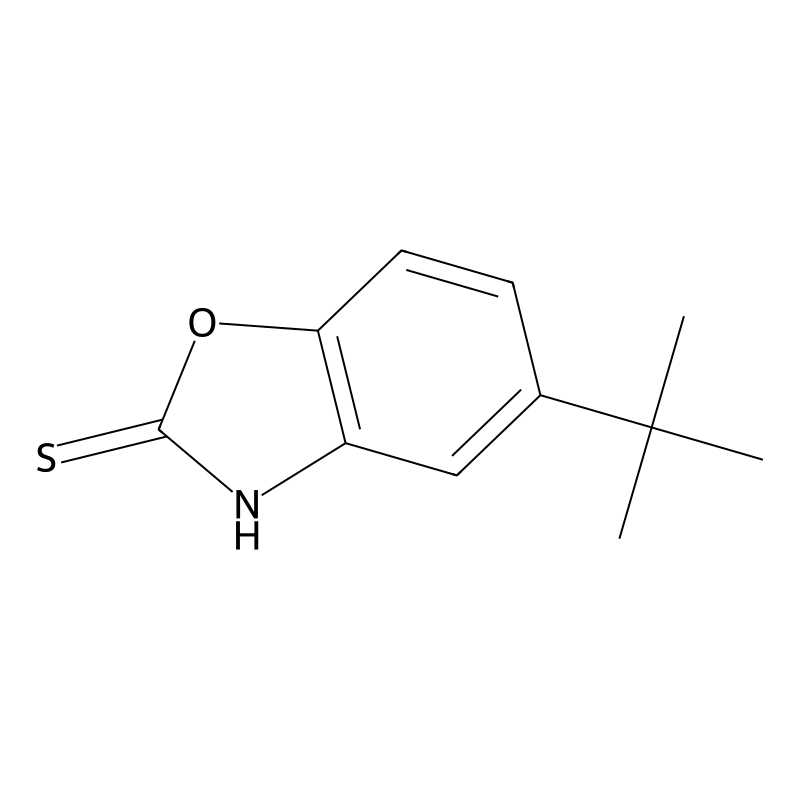

5-Tert-butyl-1,3-benzoxazole-2-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Industrial Coatings, Printing & Packaging

Summary of Application: It is used as a fluorescent optical brightener in coating, adhesive, and printing ink applications.

Methods of Application: It provides excellent heat resistance, high chemical stability, and brilliant bluish whitening effects with good compatibility in a wide range of resins for coating and printing ink applications.

Synthetic Leather

Summary of Application: It is used as a high molecular weight optical brightener in synthetic leather.

Methods of Application: It offers excellent resistance to heat, exceptional whitening properties, good light fastness, and low volatility.

Results or Outcomes: It provides a brilliant bluish cast, readily soluble in organic solvents, and features good compatibility in various substrates.

Adhesives

Summary of Application: It is used as a high molecular weight optical brightener in adhesives.

Packaging Applications

Summary of Application: It is used as a high molecular weight optical brightener in packaging applications.

Antifungal Activity

Summary of Application: The compounds displayed antifungal activity.

Results or Outcomes: The antifungal activity is similar to the standard drug voriconazole against Aspergillus niger.

Fluorescent Pigments/Dyestuffs

Summary of Application: It is used in the manufacture of fluorescent pigments/dyestuffs to reinforce the brightness of certain shades, particularly blue ones.

Results or Outcomes: It reinforces the brightness of certain shades, particularly blue ones.

Plastic Products

Summary of Application: This substance can be found in products with material based on plastic.

Results or Outcomes: It is used in various plastic products such as food packaging and storage, toys, mobile phones.

Paper Products

Summary of Application: This substance can be found in products with material based on paper.

Results or Outcomes: It is used in various paper products such as tissues, feminine hygiene products, nappies, books, magazines, wallpaper.

Fabrics, Textiles and Apparel

Summary of Application: This substance can be found in products with material based on fabrics, textiles and apparel.

Results or Outcomes: It is used in various fabric, textile, and apparel products such as clothing, mattress, curtains or carpets, textile toys.

Personal Care Products

Summary of Application: It is used as a conditioning agent in personal care products.

Results or Outcomes: It provides good whitening effect.

Thermoplastic Resins

Summary of Application: It is used as a fluorescent brightener for thermoplastic resins.

Film

Summary of Application: It is used in film.

Electrical Contact Lubricants

Summary of Application: It is useful in detecting the presence of thin-film electrical contact lubricants.

5-Tert-butyl-1,3-benzoxazole-2-thiol has the molecular formula C₁₁H₁₃NOS and a molecular weight of 207.29 g/mol. This compound features a benzoxazole ring, which is a bicyclic structure containing an oxygen and a nitrogen atom within the ring system. The tert-butyl group at the 5-position contributes to its hydrophobic properties, while the thiol group (-SH) at the 2-position imparts distinct chemical reactivity and potential biological activity .

The presence of the thiol group allows 5-tert-butyl-1,3-benzoxazole-2-thiol to participate in various nucleophilic substitution reactions. It can undergo oxidation to form disulfides or sulfoxides under appropriate conditions. The compound can also react with electrophiles due to the nucleophilic nature of the sulfur atom .

Research indicates that benzoxazole derivatives exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, compounds similar to 5-tert-butyl-1,3-benzoxazole-2-thiol have shown cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents . The presence of the thiol group may enhance its ability to interact with biological targets.

Several synthetic strategies exist for producing 5-tert-butyl-1,3-benzoxazole-2-thiol:

- Condensation Reaction: A common method involves the condensation of 2-amino-4-tert-butylphenol with appropriate carbonyl compounds in the presence of acid catalysts.

- Oxidation Reactions: The thiol can be synthesized from corresponding sulfides through oxidation processes.

- Green Chemistry Approaches: Recent methodologies emphasize eco-friendly conditions using water as a solvent and recyclable catalysts for improved yields .

5-Tert-butyl-1,3-benzoxazole-2-thiol finds applications in various fields:

- Pharmaceuticals: It serves as a lead compound for developing new drugs due to its biological activity.

- Materials Science: Used in coatings and polymers due to its chemical stability and reactivity .

- Research: Employed in proteomics and biochemical assays to study protein interactions and functions .

Several compounds share structural similarities with 5-tert-butyl-1,3-benzoxazole-2-thiol. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Mercaptobenzothiazole | Benzothiazole ring with thiol group | Exhibits antifungal activity |

| Benzimidazole | Benzimidazole ring system | Known for anticancer properties |

| Benzothiazole | Contains sulfur in the ring | Often used as herbicides |

5-Tert-butyl-1,3-benzoxazole-2-thiol is unique due to its specific tert-butyl substitution and thiol functionality that enhance solubility and reactivity compared to these other compounds.